molecular formula C10H9NO3 B104492 Methyl 2-oxoindoline-6-carboxylate CAS No. 14192-26-8

Methyl 2-oxoindoline-6-carboxylate

Cat. No.: B104492
CAS No.: 14192-26-8
M. Wt: 191.18 g/mol
InChI Key: YFTGUNWFFVDLNM-UHFFFAOYSA-N
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Description

Methyl Oxindole-6-carboxylate is an intermediate used to prepare BIBF 1120, an indolinone as triple angiokinase inhibitors.

Scientific Research Applications

Crystallographic Analysis and Interaction Studies

Methyl 2-oxoindoline-6-carboxylate and its derivatives have been analyzed for their crystallographic structures, particularly focusing on the nature and energetic significance of weak intermolecular interactions in the solid state. The study of ethyl-3-benzyl-1-methyl-2-oxoindoline-3-carboxylate and 3-methyl-but-2-en-1-yl-1,3-dimethyl-2-oxoindoline-3-carboxylate reveals insights into the C–H···O=C and C–H···π intermolecular interactions, which contribute to the stability of crystal packing. These interactions have been quantitatively evaluated using PIXEL and Hirshfeld surface analysis techniques (Dey, Ghosh, & Chopra, 2014).

Synthesis and Biological Activity

Derivatives of this compound have been synthesized and their biological activities have been explored. For instance, 3-methylene-2-oxoindoline-5-carboxamide derivatives have shown potent inhibitory activity against the proliferation of human lung adenocarcinoma epithelial cell line (A549). These compounds' anti-proliferative activity has been correlated with the blockade of the phosphorylation of extracellular signal-regulated kinases (ERK1/2), highlighting their potential as RAF/MEK/ERK pathway regulators and anti-lung cancer agents (Ai et al., 2017).

Development of Synthetic Methods and Medicinal Applications

Extensive research has been conducted in developing synthetic methods for derivatives of this compound and studying their physicochemical and biological characteristics. The pharmacological research of certain derivatives indicates significant nootropic activity, especially when amino acid esters moieties are included in the structure. This showcases the molecule's potential in the search for active and harmless medicines (Altukhov, 2014).

Mechanism of Action

Target of Action

Methyl 2-oxoindoline-6-carboxylate, also known as METHYL OXINDOLE-6-CARBOXYLATE, is primarily used as an intermediate in the preparation of BIBF 1120 . BIBF 1120, also known as Nintedanib, is a potent triple angiokinase inhibitor . This suggests that the primary targets of the compound are angiokinases, which are enzymes that play a crucial role in angiogenesis, the process of forming new blood vessels .

Mode of Action

Given its use in the synthesis of nintedanib, it can be inferred that it contributes to the inhibition of angiokinases . This inhibition disrupts the signaling pathways that promote angiogenesis, thereby preventing the formation of new blood vessels .

Biochemical Pathways

As an intermediate in the synthesis of nintedanib, it is likely involved in the angiogenesis pathway . By inhibiting angiokinases, it disrupts the signaling pathways that regulate the growth and proliferation of endothelial cells, which are essential for angiogenesis .

Pharmacokinetics

It is known that the compound has a melting point of 184-190°c and a predicted boiling point of 3881±420 °C . It is slightly soluble in chloroform and methanol . These properties may influence its bioavailability and pharmacokinetic behavior.

Result of Action

As an intermediate in the synthesis of nintedanib, it contributes to the overall effect of inhibiting angiogenesis . This can lead to the suppression of tumor growth and metastasis in cancer therapy, as tumors require the formation of new blood vessels for their growth and spread .

Action Environment

It is known that the compound should be stored in a sealed container in a dry room at room temperature . This suggests that factors such as humidity and temperature could potentially affect its stability and efficacy.

Safety and Hazards

Methyl 2-oxoindoline-6-carboxylate is classified as harmful by inhalation, in contact with skin, and if swallowed . It is recommended to use personal protective equipment when handling this chemical .

Biochemical Analysis

Biochemical Properties

Methyl 2-oxoindoline-6-carboxylate plays a significant role in biochemical reactions, particularly as an intermediate in the synthesis of bioactive compounds. It interacts with various enzymes and proteins, facilitating the formation of complex molecules. For instance, it is used to prepare BIBF 1120, an indolinone that acts as a triple angiokinase inhibitor . The interactions of this compound with enzymes and proteins are crucial for its role in biochemical pathways, enabling the synthesis of compounds with therapeutic potential.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that indole derivatives, including this compound, exhibit biological activities that can affect cell function . These effects are mediated through interactions with cellular receptors and enzymes, leading to changes in cellular behavior and metabolic processes.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to specific enzymes, either inhibiting or activating their activity. For example, as an intermediate in the synthesis of angiokinase inhibitors, this compound contributes to the inhibition of angiogenesis by targeting key enzymes involved in this process . Additionally, it may influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have indicated that this compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods . Long-term exposure to this compound in in vitro or in vivo studies may result in cumulative effects on cellular processes, necessitating careful monitoring of its stability and activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Studies have shown that indole derivatives, including this compound, can have dose-dependent effects on cellular and physiological processes . It is essential to determine the optimal dosage to achieve the desired therapeutic outcomes while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into bioactive compounds. It participates in reactions that lead to the formation of indolinone-based inhibitors, which have therapeutic potential . The metabolic flux and levels of metabolites can be influenced by the presence of this compound, affecting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . Understanding the transport mechanisms of this compound is crucial for optimizing its therapeutic applications and ensuring its effective delivery to target sites.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect its activity and function within the cell . For instance, its presence in the nucleus may influence gene expression, while its localization in the cytoplasm could impact metabolic processes.

Properties

IUPAC Name

methyl 2-oxo-1,3-dihydroindole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-14-10(13)7-3-2-6-5-9(12)11-8(6)4-7/h2-4H,5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFTGUNWFFVDLNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(CC(=O)N2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50395695
Record name Methyl 2-oxo-2,3-dihydro-1H-indole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50395695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14192-26-8
Record name 2-Oxo-2,3-Dihydro-1H-indole-6-carboxylic acid methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14192-26-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-oxindole-6-carboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014192268
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 2-oxo-2,3-dihydro-1H-indole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50395695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-oxoindoline-6-carboxylate
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.128.934
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-OXINDOLE-6-CARBOXYLIC ACID METHYL ESTER
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYL 2-OXINDOLE-6-CARBOXYLATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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